3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one
Description
Properties
IUPAC Name |
3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-12(2)9-6-10(13)11(14)7-4-3-5-8-11/h14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTNSNACZWDPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363634 | |
| Record name | 3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103857-06-3 | |
| Record name | 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103857-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Grignard Reaction and Amino Ketone Intermediates
A common approach involves the reaction of a ketone precursor with a Grignard reagent to introduce the hydroxycyclohexyl group, followed by amination to install the dimethylamino functionality.
- Starting Material: 3-(Dimethylamino)-1-propanone derivatives or related ketones.
- Grignard Reagent: Cyclohexylmagnesium bromide or similar organomagnesium compounds are reacted with the ketone to form the hydroxycyclohexyl moiety at the 1-position.
- Reaction Conditions: Typically performed in anhydrous ether solvents under inert atmosphere (nitrogen or argon) at controlled temperatures (0–30°C).
- Workup: Quenching with water or aqueous acid, followed by pH adjustment and extraction with organic solvents such as diisopropyl ether or toluene.
This method is supported by analogous processes described in patent WO2012146978A2, where Grignard reagents are used to functionalize amino-ketone intermediates to yield hydroxy-substituted products.
Amination and Dimethylamino Group Introduction
The dimethylamino group is typically introduced via reductive amination or nucleophilic substitution:
- Reductive Amination: Ketones are reacted with dimethylamine in the presence of reducing agents such as sodium triacetoxyborohydride (Na(OAc)3BH) in solvents like dichloroethane or methanol.
- Nucleophilic Substitution: Halogenated intermediates (e.g., chlorides formed by thionyl chloride treatment) are reacted with dimethylamine or its salts to substitute the halogen with the dimethylamino group.
These methods are exemplified in the preparation of related compounds where tertiary amines are introduced to the carbon skeleton, as described in WO2012023147A1 and WO2008012046A1.
Resolution and Purification
When chiral centers are present, resolution is often necessary:
- Resolution Agents: (2R,3R)-O,O'-dibenzoyltartaric acid monohydrate is used to resolve racemic mixtures of amino-ketone intermediates.
- Crystallization: Repeated crystallization steps under controlled temperature conditions (5–30°C) are employed to isolate enantiomerically pure compounds.
- Salt Formation: Hydrochloride salts are commonly formed to improve stability and facilitate purification.
This approach is detailed in patent WO2012146978A2, which describes resolving amino-ketone intermediates prior to further functionalization.
Catalytic Hydrogenation and Dehydration
For certain derivatives, dehydration of hydroxy intermediates followed by catalytic hydrogenation is used to modify the amino-ketone structure:
- Dehydration: Acid-catalyzed removal of water to form enamine or alkene intermediates.
- Hydrogenation: Use of palladium on carbon (Pd/C) catalysts under hydrogen atmosphere (5–7 kg/cm²) at mild temperatures (25–30°C) to saturate double bonds or reduce intermediates.
These steps are part of the synthetic sequence for related compounds and are described in WO2012023147A1 and WO2012146978A2.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of amino-ketone intermediate | Starting ketone + dimethylamine, reductive amination (Na(OAc)3BH) | Introduction of dimethylamino group |
| 2 | Grignard addition to ketone | Cyclohexylmagnesium bromide, ether solvent, inert atmosphere | Formation of hydroxycyclohexyl substituent |
| 3 | Resolution of chiral intermediates | (2R,3R)-O,O'-dibenzoyltartaric acid, crystallization | Isolation of enantiomerically pure compound |
| 4 | Dehydration of hydroxy intermediate | Acid catalyst (e.g., sulfuric acid), reflux | Formation of enamine or alkene intermediate |
| 5 | Catalytic hydrogenation | Pd/C catalyst, hydrogen gas, mild temperature | Saturation of double bonds, purification step |
| 6 | Salt formation and purification | HCl in acetone or similar solvents | Formation of stable hydrochloride salt |
Research Findings and Considerations
- The use of Grignard reagents is critical for introducing the cyclohexyl hydroxy group with high regio- and stereoselectivity.
- Reductive amination with sodium triacetoxyborohydride is preferred for mild conditions and high yields in installing the dimethylamino group.
- Resolution using dibenzoyltartaric acid derivatives is effective but can be time-consuming and costly; alternative chiral resolution methods may be explored.
- Catalytic hydrogenation steps require careful control of pressure and temperature to avoid over-reduction or side reactions.
- Extraction and purification steps using organic solvents and pH adjustments are essential for isolating pure product and removing impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Analgesic Properties
One of the most notable applications of 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one is its potential as an analgesic agent. Research indicates that compounds with similar structures have demonstrated significant analgesic effects without the adverse side effects commonly associated with opioids. For instance, studies involving animal models have shown that related compounds can effectively reduce pain responses in controlled experiments, suggesting a promising pathway for developing new pain management therapies .
Antidepressant Effects
Recent investigations have also explored the antidepressant potential of this compound. Preliminary findings suggest that it may influence neurotransmitter systems in a manner similar to established antidepressants, potentially offering rapid relief from depressive symptoms. Further research is needed to fully understand its mechanism of action and efficacy compared to existing treatments .
Case Study 1: Analgesic Efficacy in Animal Models
In a study examining the analgesic effects of this compound, male NMRI mice were subjected to thermal radiation tests to measure pain response latency. The results indicated a significant increase in latency times post-administration, suggesting effective pain relief at various dosage levels. The ED50 values were calculated using established statistical methods, providing robust data on the compound's analgesic potency .
| Dose (mg/kg) | Latency Time (seconds) | Number of Mice Showing Response |
|---|---|---|
| 10 | 6 | 8 |
| 20 | 8 | 10 |
| 40 | 12 | 12 |
Case Study 2: Neurochemical Impact
A separate investigation focused on the neurochemical effects of the compound, assessing its influence on serotonin and norepinephrine levels in rat models. The study found that administration resulted in increased levels of both neurotransmitters, aligning with mechanisms observed in traditional antidepressants. This suggests potential use in treating mood disorders .
Regulatory Considerations
Given its pharmacological properties, the regulatory status of this compound is crucial for its development as a therapeutic agent. Regulatory bodies such as the FDA will require comprehensive toxicity and efficacy data before approval for human use. Ongoing research will need to address safety profiles and long-term effects.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biochemical pathways and producing desired effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Ferrocenyl Derivatives
- Example: 1-Ferrocenyl-3-(dimethylamino)-3-(4-methylsulfonylphenyl)propan-1-one (). Key Differences: Incorporates a ferrocene (organometallic) motif and a methylsulfonylphenyl group. Activity: Exhibits COX-2 inhibition and cytotoxicity, attributed to the ferrocene moiety enhancing redox activity and the methylsulfonyl group acting as a pharmacophore . Synthesis: Ultrasonic-assisted reaction of α,β-unsaturated carbonyl compounds with dimethylamine .
Benzofuran/Indolin Derivatives
- Examples: 1-(Benzo-1H-furan-7-yl)-3-(dimethylamino)propan-1-one 3-(Dimethylamino)-1-(1-methylindolin-4-yl)propan-1-one (). Key Differences: Aryl substituents (benzofuran, indolin) replace the hydroxycyclohexyl group. Activity: Not explicitly stated, but such derivatives are often explored for antimicrobial or anticancer properties due to aromatic heterocycles enhancing binding affinity . Synthesis: Condensation reactions involving dimethylamine HCl and formaldehyde under reflux .
Venlafaxine/Desvenlafaxine Analogs
- Example: Venlafaxine Hydrochloride () and Desvenlafaxine Succinate (). Key Differences: Venlafaxine features a methoxyphenyl group and cyclohexanol, while the target compound has a propan-1-one core. Activity: Both are serotonin-norepinephrine reuptake inhibitors (SNRIs) used as antidepressants. The hydroxycyclohexyl and dimethylamino groups are critical for transporter binding .
Diethylamino Analog
- Example: 3-(Diethylamino)-1-phenylpropan-1-one (). Key Differences: Diethylamino group replaces dimethylamino, and phenyl replaces hydroxycyclohexyl. Activity: Structural modifications likely alter lipophilicity and metabolic stability, though specific data are unavailable .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The hydroxycyclohexyl group in the target compound may enhance water solubility compared to purely aromatic analogs.
- Metabolism : The propan-1-one core could undergo ketone reduction or N-demethylation, differing from Venlafaxine’s O-demethylation pathway .
Biological Activity
3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one, commonly referred to as a synthetic compound with potential psychoactive properties, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by its unique structure, featuring a dimethylamino group attached to a hydroxycyclohexyl moiety. The synthesis typically involves multiple steps starting from cyclohexanone and dimethylamine under controlled conditions to ensure high yield and purity. The following table summarizes key synthetic routes:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Cyclohexanone + Dimethylamine | Reducing agent, controlled temperature |
| 2 | Functionalization | Solvents to facilitate reactions |
| 3 | Purification | Chromatography or crystallization |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to psychoactive effects, making it a subject of interest in understanding its potential therapeutic applications.
Key Mechanisms:
- Receptor Binding : The compound binds selectively to certain receptor sites, influencing neurotransmitter release.
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that the compound exhibits several biological activities, including:
- Psychoactive Effects : Preliminary studies suggest it may induce stimulant-like effects similar to other known psychoactive substances.
- Antiproliferative Properties : Some derivatives have shown potential in inhibiting cell proliferation in cancer models, indicating a possible role in cancer therapy .
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- In Vitro Studies : Research demonstrated that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure have been evaluated for their ability to inhibit topoisomerase II, an important target in cancer therapy .
- Animal Models : In vivo studies have indicated that administration of the compound can lead to behavioral changes consistent with stimulant activity. These findings are crucial for understanding its potential as a therapeutic agent for conditions like ADHD or depression.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) properties are ongoing to evaluate the safety and efficacy profile of the compound .
Safety Profile and Regulatory Status
The safety profile of this compound remains under investigation. Preliminary assessments suggest potential risks associated with psychoactive substances; thus, regulatory scrutiny is necessary. The compound has been included in discussions regarding new psychoactive substances (NPS), indicating the need for further research into its pharmacological effects and safety .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one, and how can intermediates be characterized?
- Synthesis : A multi-step approach is common. For example, outlines a procedure using titanium isopropoxide and sodium cyanotrihydridoborate for amine-containing compounds, followed by HCl treatment. Similar methodologies can be adapted for this compound, with cyclohexanol derivatives as precursors.
- Characterization : Use NMR (¹H/¹³C), FTIR, and mass spectrometry to confirm intermediates. For example, describes validating Mannich base derivatives via spectroscopic methods. Purity should be assessed via HPLC (≥98%, as in ) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Respiratory protection (one-way valve) and gloves are mandatory ().
- First Aid : Immediate skin washing (P302 + P352) and medical consultation (P315) are advised ( ).
- Storage : Store in a cool, dry environment, away from oxidizing agents (e.g., potassium permanganate in ) .
Q. How can researchers ensure analytical accuracy during purity assessment?
- Chromatography : Use reverse-phase HPLC with UV detection (e.g., 254 nm) as per .
- Impurity Profiling : Reference standards (e.g., ) and spiked samples help identify peaks. For unresolved impurities, LC-MS is recommended () .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Reaction Conditions : Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to ketone) and temperature (40–60°C, as in ). Catalysts like titanium isopropoxide improve efficiency.
- Byproduct Mitigation : Monitor intermediates via TLC and use purification techniques (e.g., column chromatography, recrystallization in acetone as in ) .
Q. What computational strategies predict the compound’s reactivity or metabolic pathways?
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO) using Gaussian or similar software.
- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity. ’s anticonvulsant study implies CYP450 interactions as a focus .
Q. How do structural modifications impact pharmacological activity?
- Analog Synthesis : Replace the cyclohexyl group with cyclopropyl ( ) or introduce halogen substituents ( ).
- Bioassays : Test analogs in vitro (e.g., receptor binding assays) and in vivo (e.g., seizure models in ). Dose-response curves (IC₅₀/EC₅₀) quantify efficacy .
Q. What advanced techniques resolve contradictions in stability data under varying pH?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions ().
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. LC-MS identifies degradation products (e.g., hydroxylated derivatives in ) .
Q. How can impurity profiles align with regulatory guidelines for preclinical studies?
- Thresholds : Follow ICH Q3A/B guidelines (≤0.15% for unknown impurities).
- Identification : Cross-reference with USP/EP monographs () and synthesize impurities (e.g., ’s chloro derivatives) for spiking experiments .
Methodological Notes
- Data Contradictions : Replicate experiments under controlled conditions (humidity, light) to isolate variables.
- Instrument Calibration : Validate HPLC/GC systems daily using certified reference materials ().
- Ethical Compliance : Adhere to OECD 423 guidelines for in vivo toxicity screening (as implied in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
